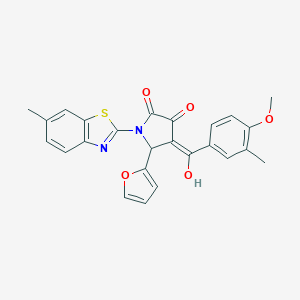
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrrolidone family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory, anti-cancer, and anti-microbial effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one can affect various biochemical and physiological processes in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, promote apoptosis in cancer cells, and inhibit the growth of certain microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to provide insights into the mechanisms of various biological processes. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study its potential use in combination with other compounds to enhance its effects. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved using several methods. One of the most common methods is the condensation of 3,4-dimethoxybenzaldehyde and 2-methoxyethylamine in the presence of acetic acid, followed by cyclization with ethyl acetoacetate and furoic acid. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyethylamine in the presence of acetic acid, followed by cyclization with ethyl acetoacetate and 5-methylfurfuryl chloride.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the development of new materials.
Propiedades
Nombre del producto |
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C21H23NO7 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO7/c1-12-5-7-15(29-12)19(23)17-18(22(9-10-26-2)21(25)20(17)24)13-6-8-14(27-3)16(11-13)28-4/h5-8,11,18,24H,9-10H2,1-4H3 |
Clave InChI |
YLLUMDIAASUKCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CCOC)O |
SMILES canónico |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B266805.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)